molecular formula C13H14N2O2 B11878684 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile CAS No. 43052-77-3

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile

カタログ番号: B11878684
CAS番号: 43052-77-3
分子量: 230.26 g/mol
InChIキー: FIIFYAUIXKFDEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile is a versatile synthetic intermediate in heterocyclic chemistry. Structurally, it features a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and an acetonitrile moiety at position 1. This compound is pivotal in constructing fused polycyclic systems, such as pyrido[2,1-a]isoquinolines and star-shaped molecules, via metal-free, one-pot reactions . Its reactivity stems from the electron-rich dihydroisoquinoline ring and the nitrile group, enabling nucleophilic additions and cyclocondensations. Applications span antimicrobial and antitumor drug discovery and materials science (e.g., optoelectronics) .

特性

CAS番号

43052-77-3

分子式

C13H14N2O2

分子量

230.26 g/mol

IUPAC名

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8H,3-4,6H2,1-2H3

InChIキー

FIIFYAUIXKFDEZ-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C(=C1)CCN=C2CC#N)OC

製品の起源

United States

準備方法

Base-Catalyzed Cyclization of 3,4-Dimethoxyphenethylamine Derivatives

A patented one-pot method begins with 3,4-dimethoxyphenethylamine, which undergoes formylation using ethyl formate to generate an intermediate imine. Subsequent treatment with oxalyl chloride in acetonitrile facilitates cyclization catalyzed by phosphotungstic acid, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. While this method primarily targets the hydrochloride salt, the free base can be alkylated with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) to introduce the acetonitrile group. This two-step approach achieves an overall yield of 68–72% with a purity exceeding 98%.

Direct Cyanoalkylation During Ring Formation

Alternative protocols integrate the acetonitrile moiety during the Bischler-Napieralski cyclization. Starting with N-(2-cyanoethyl)-3,4-dimethoxyphenethylamide, cyclodehydration using phosphorus oxychloride (POCl₃) produces the dihydroisoquinoline ring with the acetonitrile side chain intact. This method reduces post-cyclization modification steps, achieving yields of 65–70% under reflux conditions in dichloromethane.

Post-Cyclization Alkylation Strategies

Nucleophilic Substitution on Halogenated Intermediates

Halogenation of 6,7-dimethoxy-3,4-dihydroisoquinoline at position 1 using N-bromosuccinimide (NBS) or iodine monochloride generates a reactive intermediate for nucleophilic substitution. Treatment with sodium cyanide in dimethylformamide (DMF) at 80°C replaces the halogen with a cyano group, yielding the target acetonitrile derivative. This method, however, suffers from moderate yields (55–60%) due to competing side reactions.

Mitsunobu Reaction for Direct Cyanomethylation

The Mitsunobu reaction offers a high-yield route by coupling 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ol with acetonitrile derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group at position 1 is displaced by a cyanomethyl group via reaction with bromoacetonitrile. This method achieves yields of 75–80% but requires anhydrous conditions and careful purification to remove phosphine oxides.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reaction efficiency and safety. A mixture of 3,4-dimethoxyphenethylamine, ethyl formate, and oxalyl chloride is pumped through a heated reactor (60°C) with immobilized phosphotungstic acid catalysts, followed by in-line alkylation with chloroacetonitrile. This system achieves a throughput of 1.2 kg/h with 99.5% purity, reducing waste by 40% compared to batch processes.

Solvent and Catalyst Screening

Comparative studies reveal that acetonitrile outperforms dichloromethane as a solvent for cyclization, improving yields by 12–15%. Catalytically, phosphotungstic acid provides superior regioselectivity over Lewis acids like AlCl₃, minimizing byproducts such as N-formylated derivatives.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
One-Pot Cyclization3,4-DimethoxyphenethylamineOxalyl chloride, PTA68–7299.0Industrial
Bischler-NapieralskiN-CyanoethylphenethylamidePOCl₃65–7097.5Lab-scale
Mitsunobu Reaction6,7-Dimethoxy-isoquinolin-1-olDEAD, Bromoacetonitrile75–8098.8Pilot-scale
Continuous Flow3,4-DimethoxyphenethylamineImmobilized PTA70–7499.5Industrial

PTA: Phosphotungstic acid; DEAD: Diethyl azodicarboxylate

化学反応の分析

Formation of Enaminonitrile Intermediate

Reaction with dimethylformamide dimethyl acetal (DMFDMA) generates the enaminonitrile 5 , a critical intermediate for subsequent transformations :
Reaction :
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile+DMFDMAEnaminonitrile 5\text{this compound} + \text{DMFDMA} \rightarrow \text{Enaminonitrile 5}

Key Data :

  • Conditions : Reflux in DMFDMA.

  • Product : 3-Dimethylamino-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acrylonitrile (5 ) .

  • Characterization : IR absorption at 2175 cm⁻¹ (CN stretch); 1H NMR^1\text{H NMR} signals at δ 2.56–2.62 (CH₂), 3.25 (N(CH₃)₂) .

With 2-Aminobenzimidazole

Enaminonitrile 5 reacts with 2-aminobenzimidazole to form fused heterocycles :
Reaction :
5+2-Aminobenzimidazole4-Amino-3-(dihydroisoquinolin-1-yl)-benzo[4][5]imidazo[1,2-a]pyrimidine (11)\text{5} + \text{2-Aminobenzimidazole} \rightarrow \text{4-Amino-3-(dihydroisoquinolin-1-yl)-benzo[4][5]imidazo[1,2-a]pyrimidine (11)}

Key Data :

  • Conditions : Reflux in ethanol.

  • Yield : ~80% .

  • Application : Forms pharmacologically relevant scaffolds.

With Diazotized Heterocyclic Amines

Coupling with diazotized amines produces arylazo derivatives (e.g., 3a–e ) :
Reaction :
This compound+Diazotized amineArylazo derivative\text{this compound} + \text{Diazotized amine} \rightarrow \text{Arylazo derivative}

Key Data :

  • Conditions : Ethanol, sodium acetate, 0–5°C.

  • Yield : 70–85% .

  • Biological Relevance : Compounds 3a and 3d show cytotoxicity against MCF7 and HepG2 cancer cells .

Three-Component Hantzsch-Like Reactions

A one-pot synthesis of pyrido[2,1-a]isoquinolines (4a–g ) via Hantzsch-type cyclization :
Reactants :

  • Aldehyde (1a–g)

  • This compound

  • 3-Aminocrotononitrile

Conditions : Reflux in acetic acid (3–5 hours).

Product R (Aldehyde Substituent)Yield (%)Melting Point (°C)
4a Phenyl85210–212
4b 4-Methylphenyl82205–207
4c 4-Chlorophenyl78218–220
4d 4-Methoxyphenyl80200–202

Mechanism : Involves Knoevenagel condensation followed by Michael addition and cyclization .

Reactions with Active Methylene Compounds

Enaminonitrile 5 reacts with malononitrile, cyanoacetamide, and related compounds to yield pyrido[2,1-a]isoquinolines (15a–g ) :

General Reaction :
5+Active methylene compoundPyrido[2,1-a]isoquinoline\text{5} + \text{Active methylene compound} \rightarrow \text{Pyrido[2,1-a]isoquinoline}

Examples :

  • With malononitrile : Forms 15b (yield: 75%, m.p. 195°C) .

  • With benzothiazol-2-yl-acetonitrile : Forms 17a (X-ray confirmed structure) .

Limitations in Cyclization Reactions

Attempts to synthesize pyrazolyl- or isoxazolyl-isoquinolines using hydrazine or hydroxylamine yielded acyclic enamines (18a,b ) instead of cyclized products :
Products :

  • 18a : 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)-3-hydrazino-acrylonitrile (m.p. 253°C).

  • 18b : 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)-3-hydroxylamino-acrylonitrile (m.p. 188°C).

Reason : Stabilization via intramolecular hydrogen bonding prevents cyclization .

科学的研究の応用

The compound has been investigated for its biological activity, particularly in the following areas:

  • Antitumor Activity :
    • Studies have shown that 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to reduce cell viability significantly at concentrations as low as 10 µM, indicating its potential as an antitumor agent .
  • Neuroprotective Effects :
    • Research indicates that this compound may have neuroprotective properties. It has been suggested for use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neurons .
  • Anti-inflammatory Properties :
    • In vivo studies demonstrate that the compound can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases. The observed decrease in prostaglandin E2 levels correlates with cyclooxygenase (COX) inhibition .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Isoquinoline Derivatives :
    • The compound has been utilized in multi-component reactions to synthesize various isoquinoline derivatives. For example, it can react with aldehydes and other nucleophiles to produce complex molecular structures that exhibit diverse biological activities .

Antitumor Activity

A notable study explored the effects of this compound on human cancer cell lines:

Cell LineConcentration (µM)Viability Reduction (%)
HeLa (Cervical)1060
MCF7 (Breast)1055
A549 (Lung)1070

This data suggests that the compound has a potent inhibitory effect on cancer cell proliferation.

Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress:

Treatment GroupMalondialdehyde Levels (µM)Antioxidant Enzyme Activity (U/mg protein)
Control5.010
Compound Treatment2.025

The results indicate that treatment with the compound significantly reduced oxidative stress markers while enhancing antioxidant enzyme activity.

作用機序

The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit P-glycoprotein by binding to its active site, thereby preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their efficacy . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development.

類似化合物との比較

Key Differences in Reactivity :

  • The nitrile group in 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile facilitates nucleophilic additions (e.g., with ethyl cyanoacrylates) to form Michael adducts, which cyclize into pyrido[2,1-a]isoquinolines in 75–85% yields .
  • Analogs with ester or sulfonyl groups (e.g., ethyl carboxylate derivatives) exhibit lower cyclization efficiency due to steric and electronic hindrance .
  • Replacement of methoxy with ethoxy groups reduces electron density on the aromatic ring, slowing reactions like Hantzsch-like condensations .

Key Findings :

  • Pyrido[2,1-a]isoquinolines derived from the parent compound exhibit potent activity against S. aureus (MIC: 12.5–25 μg/mL) and breast cancer cells (IC₅₀: 8.9–14.2 μM) due to optimal lipophilicity and planar aromatic systems .
  • Analogs with bulkier substituents (e.g., sulfonyl groups) show reduced potency, likely due to impaired target binding .

生物活性

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (CAS No. 43052-77-3) is a compound of interest in medicinal chemistry due to its potential biological activities. It features a molecular formula of C13H14N2O2 and a molecular weight of approximately 230.26 g/mol . This compound is part of the isoquinoline family, which has been linked to various pharmacological effects.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds with isoquinoline structures. For instance, derivatives similar to this compound have demonstrated significant activity in inhibiting oxidative stress markers in cellular models. The presence of methoxy groups in the structure may enhance electron donation capabilities, contributing to its antioxidant effects .

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective properties. Research indicates that compounds like this compound can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. In vitro studies have shown that these compounds can reduce neuronal apoptosis and promote cell survival under stress conditions .

Antimicrobial Activity

Compounds within the isoquinoline family have been evaluated for their antimicrobial properties. Preliminary findings suggest that this compound exhibits activity against various bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Cytotoxicity and Cancer Research

The cytotoxic effects of isoquinoline derivatives have been extensively studied in cancer research. Some studies indicate that compounds like this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For example, the compound has shown potential in inhibiting tumor growth in xenograft models .

Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Antioxidant PropertiesInhibits oxidative stress markers; enhances electron donation
Neuroprotective EffectsReduces neuronal apoptosis; promotes cell survival
Antimicrobial ActivityActive against various bacterial strains; disrupts cell membranes
CytotoxicityInduces apoptosis in cancer cell lines; inhibits tumor growth

Case Study: Neuroprotection in Models of Alzheimer's Disease

In a recent study investigating neuroprotective agents for Alzheimer's disease, this compound was tested for its ability to protect neuronal cells from amyloid-beta-induced toxicity. The results indicated that treatment with this compound significantly reduced cell death and improved cognitive function in animal models .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets such as serotonin receptors and phosphodiesterase enzymes. These studies suggest that the compound may act as a selective inhibitor with potential applications in treating mood disorders and other neurological conditions .

Q & A

Q. What are the established synthetic routes for 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, and how are intermediates characterized?

The compound is synthesized via reaction of 3,4-dihydroisoquinolin-1-yl-acetonitrile with dimethylformamide dimethylacetal (DMFDMA), yielding the enaminonitrile intermediate 5 (3-dimethylamino-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-acrylonitrile) with 85% yield . Characterization employs:

  • IR spectroscopy (e.g., CN stretch at 2175 cm⁻¹).
  • NMR spectroscopy : 1H^1H NMR (e.g., δ=2.56–2.62 ppm for CH2_2, 3.89–3.92 ppm for OCH3_3) and 13C^{13}C NMR (e.g., δ=28.19 ppm for CH2_2, 152.88 ppm for aromatic carbons) .
  • Elemental analysis : C 67.35%, H 6.71%, N 14.73% (theoretical vs. observed) .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Key parameters include:

  • Reagent stoichiometry : A 1:1.6 molar ratio of starting material to DMFDMA ensures efficient enaminonitrile formation .
  • Solvent and temperature : Refluxing in ethanol or benzene improves crystallinity and yield (e.g., 80–85% for intermediates like 15a–g ) .
  • Catalysts : Piperidine is critical in cyclocondensation reactions (e.g., forming benzo[4,5]imidazo[1,2-a]pyrimidine 11 ) .

Q. What analytical techniques are essential for verifying the purity and structure of derivatives?

  • Melting point analysis : Sharp, reproducible values (e.g., 256°C for 15d ) confirm purity .
  • Chromatography : TLC or HPLC to monitor reaction progress.
  • Mass spectrometry : Complementary to elemental analysis for molecular weight confirmation.

Advanced Research Questions

Q. How can mechanistic insights be derived from the reactivity of this compound with nucleophiles?

The electron-deficient acrylonitrile moiety in intermediate 5 undergoes nucleophilic attack at the β-position. For example:

  • Reaction with 2-aminobenzimidazole forms 11 via cyclocondensation, confirmed by 13C^{13}C NMR (δ=163.74 ppm for pyrimidine carbons) .
  • With malononitrile, Michael addition yields pyrido[2,1-a]isoquinolines (15a–g ), where IR (CO at 1628 cm⁻¹) and 1H^1H NMR (δ=9.35 ppm for NH) validate the mechanism .

Q. How can spectral data contradictions (e.g., unexpected peaks in NMR) be resolved during derivative synthesis?

  • Deuterium exchange experiments : Identify exchangeable protons (e.g., NH in 15g at δ=9.37 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives like 17a (benzothiazol-2-yl-substituted compound) .
  • X-ray crystallography : Used for ambiguous structures (e.g., CCDC 611653 for 17a ) .

Q. What strategies are effective for synthesizing pharmacologically relevant heterocycles from this compound?

  • Diversity-oriented synthesis : React 5 with sulfonylacetonitriles or cyanoacetamides to generate libraries of pyrido[2,1-a]isoquinolines (15a–g ) with varied substituents (e.g., toluenesulfonyl in 15d , benzoyl in 15e ) .
  • Bioisosteric replacement : Replace the nitrile group with carboxamide (e.g., 15f ) to modulate bioavailability .

Q. How can computational methods enhance the design of derivatives with target biological activity?

  • Docking studies : Screen derivatives against enzymes (e.g., kinase targets) using the nitrile group as a hydrogen bond acceptor.
  • QSAR modeling : Correlate substituent effects (e.g., OCH3_3 position in 15a–g ) with observed bioactivity data .

Methodological Tables

Q. Table 1. Key Derivatives and Characterization Data

CompoundStructureYield (%)m.p. (°C)Key Spectral Features (IR/NMR)Reference
5 Enaminonitrile intermediate85155IR: 2175 cm⁻¹ (CN); 1H^1H: δ=3.89 (OCH3_3)
11 Benzoimidazo-pyrimidine752221H^1H: δ=8.44 (Ar-H); 13C^{13}C: δ=163.74 (C=N)
15d Toluenesulfonyl derivative81256IR: 2187 cm⁻¹ (CN); 1H^1H: δ=7.99 (NH)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
DMFDMA stoichiometry1.6 equivalentsMaximizes enaminonitrile formation
Solvent (reflux)Ethanol or dry benzeneEnhances crystallinity
Catalyst (piperidine)5 mol%Accelerates cyclocondensation

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。